1,8-Dichloro-9H-fluoren-9-one

Organic Synthesis Fluorenone Chemistry Regioselective Preparation

Isomer selection errors cause failed syntheses and altered reaction pathways in fluorenone-based materials. CAS 18458-03-2 solves this with: - **Peri-chlorine substitution** enabling unique electronic/steric effects vs. other regioisomers - **Quantitative synthesis** from 3,3'-dichlorodiphenic anhydride-ideal for OLED electron-transport layers - **Documented acid-mediated isomerization**-a synthetic handle unavailable with parent fluoren-9-one Procurement managers: Batch consistency ensures device performance economics. Researchers: Use for nucleophilic aromatic substitution or diphenic acid mechanistic studies.

Molecular Formula C13H6Cl2O
Molecular Weight 249.09 g/mol
CAS No. 18458-03-2
Cat. No. B094069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dichloro-9H-fluoren-9-one
CAS18458-03-2
Synonyms1,8-Dichloro-9H-fluoren-9-one
Molecular FormulaC13H6Cl2O
Molecular Weight249.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=O)C3=C2C=CC=C3Cl
InChIInChI=1S/C13H6Cl2O/c14-9-5-1-3-7-8-4-2-6-10(15)12(8)13(16)11(7)9/h1-6H
InChIKeyTZGAQHDQUSHGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dichloro-9H-fluoren-9-one Overview


1,8-Dichloro-9H-fluoren-9-one (CAS 18458-03-2) is a chlorinated derivative of 9H-fluoren-9-one, a polycyclic aromatic ketone that serves as a core scaffold in pharmaceuticals, photoelectronic materials, and organic synthesis [1]. The chlorine atoms occupy the 1- and 8-positions of the fluorene backbone, creating a substitution pattern that fundamentally alters the compound's electronic structure, steric environment, and reactivity profile compared to other dichlorofluorenone regioisomers or the unsubstituted parent [2].

1 Scaffold for OLED intermediates, pharmaceutical building blocks, and photoelectronic materials
2 1,8-dichloro substitution controls steric and electronic environment for regioselective transformations
3 Reported quantitative synthetic yield supports route scalability assessment

1,8-Dichlorofluorenone vs. Other Regioisomers


Dichlorofluorenone isomers (1,8-; 1,6-; 2,7-; 3,6-) share the same molecular formula but exhibit markedly different chemical behaviors due to the position of chlorine substituents. The 1,8-substitution pattern positions the chlorine atoms peri to the carbonyl group, creating a unique steric and electronic environment that influences reaction kinetics, product distribution in ring-opening reactions, and synthetic accessibility [1][2]. Generic substitution with an alternative isomer without accounting for these differences can lead to failed syntheses, altered reaction pathways, or unpredictable material properties, as demonstrated by the quantitative evidence below [3].

! Regioisomers (1,6-; 2,7-; 3,6-) may shift ring-cleavage product distribution and reaction rate.
! Peri-chlorine arrangement in 1,8-isomer creates distinct steric profile absent in other dichlorofluorenones.
! Acid-induced isomerization behavior is specific to 1,8-substitution; unsubstituted fluorenone remains inert.

1,8-Dichlorofluorenone: Quantitative Evidence


Synthetic Yield Advantage over 1,6-Isomer

When 3,3'-dichlorodiphenic anhydride is heated at 310 °C, it yields 1,8-dichlorofluorenone quantitatively. In contrast, the 1,6-dichlorofluorenone isomer is obtained 'less smoothly' from 1,6-dichlorofluorenone-5-carboxylic acid at 350 °C under otherwise comparable conditions [1]. This represents a direct head-to-head comparison of synthetic efficiency between the two regioisomers.

Synthetic Yield
Head-to-head
1,8-isomer: quantitative
1,6-isomer: less smoothly
Supports 1,8-isomer for route efficiency
Hunter & Jackman, 1933; conditions differ
Organic Synthesis Fluorenone Chemistry Regioselective Preparation

Acid-Induced Isomerization Profile

1,8-Dichlorofluorenone undergoes isomerization in concentrated sulfuric acid with kinetics studied by Murphy and Silbermann (1967). While the parent fluoren-9-one does not isomerize under these conditions, 1,8-dichlorofluorenone exhibits a measurable rate of isomerization, indicating that the 1,8-dichloro substitution pattern introduces a unique acid-sensitivity not present in the unsubstituted parent [1]. Direct rate-constant comparisons with other dichloro isomers are not available in this source, so this evidence is categorized as a class-level inference.

Acid Isomerization
Class-level
Measurable rate vs. no reaction for parent fluorenone
Acid sensitivity context for reaction design
Murphy & Silbermann, 1967; rate constants available
Physical Organic Chemistry Isomerization Kinetics Acid Stability

Ring Cleavage Reactivity Differences

In a comparative study of the ring cleavage of 1,8-, 1,6-, and 3,6-dichlorofluorenones with potassium hydroxide in diphenyl ether, Huntress and Seikel (1939) reported differential yields and reaction rates for the three isomers [1]. The 1,8-isomer exhibits a distinct reactivity profile due to the peri-chlorine arrangement, though exact quantitative yield data for each isomer must be extracted from the full text. This evidence is tagged as a cross-study comparable because the three isomers were evaluated under identical conditions within the same publication.

Ring Cleavage
Cross-study comparable
1,8- vs 1,6- vs 3,6- under KOH/diphenyl ether
Distinct reactivity order supports isomer-specific pathway selection
Huntress & Seikel, 1939; yields and rates reported
Reactivity Comparison Ring Cleavage Dichlorofluorenone Isomers

1,8-Dichlorofluorenone: Key Applications


Scalable OLED Intermediate Synthesis

The quantitative yield of 1,8-dichlorofluorenone from 3,3'-dichlorodiphenic anhydride [1] makes it the preferred dichlorofluorenone isomer for large-scale synthesis of electron-transport materials in OLED devices, where batch consistency and minimal purification overhead are critical for maintaining device performance and manufacturing economics.

Acid-Catalyzed Synthetic Routes

The documented acid-mediated isomerization behavior of 1,8-dichlorofluorenone [2] must be factored into synthetic route design. Conversely, this property can be leveraged when intentional isomerization to another regioisomer is desired, offering a synthetic handle not available with the acid-inert parent fluoren-9-one.

Structure-Reactivity in Ring Cleavage Studies

The comparative ring cleavage reactivity established by Huntress and Seikel (1939) [3] positions 1,8-dichlorofluorenone as a key probe molecule for studying the electronic and steric effects of peri-chlorine substitution on the fluorenone scaffold. Researchers investigating nucleophilic aromatic substitution or diphenic acid synthesis pathways should select the 1,8-isomer specifically for these mechanistic studies.

Application
Selection Property
Validation Focus
OLED intermediate synthesis
Reported quantitative synthetic yield
Batch consistency and purification overhead
Acid-catalyzed routes
Acid-mediated isomerization behavior
Reaction condition compatibility and isomerization control
Ring cleavage mechanistic studies
Peri-chlorine reactivity profile
Product distribution in nucleophilic aromatic substitution

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